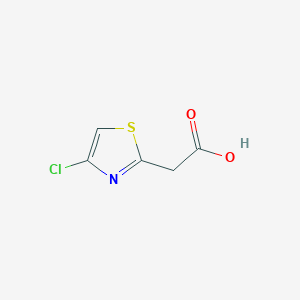
4CzTPN
Overview
Description
2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a thermally activated delayed fluorescence (TADF) material. It is widely used in organic light-emitting diodes (OLEDs) due to its ability to achieve high external quantum efficiency. The compound features a donor-acceptor structure, with carbazolyl groups acting as electron donors and dicyanobenzene as the electron acceptor .
Mechanism of Action
Target of Action
4CzTPN, or 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, is primarily used as a green dopant material in thermally activated delayed fluorescence (TADF) devices . Its primary targets are the organic light-emitting diodes (OLEDs) in these devices, where it plays a crucial role in the emission of green light .
Mode of Action
This compound is a typical donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene as an electron acceptor . It interacts with its targets (OLEDs) through a process known as thermally activated delayed fluorescence. This process involves the transfer of energy from the this compound molecule to the OLED, resulting in the emission of light . The energy transfer occurs via a single electron transfer (SET) mechanism .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the thermally activated delayed fluorescence pathway. In this pathway, the this compound molecule absorbs energy and goes to an excited state. It then returns to the ground state by releasing the absorbed energy in the form of light . This light emission is what makes this compound useful in TADF devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties that affect its performance in TADF devices. This compound has a high HOMO (Highest Occupied Molecular Orbital) level of 5.73 eV and a low LUMO (Lowest Unoccupied Molecular Orbital) level of 2.82 eV .
Result of Action
The primary result of this compound’s action is the emission of green light in TADF devices . This is achieved through the efficient transfer of energy from the this compound molecule to the OLED. The high efficiency of this energy transfer process results in devices with high current efficiency and power efficiency .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the steric hindrance can reduce the conjugation of the carbazolyl groups to the center benzene ring . This can affect the delocalization of electrons in this compound orbitals, thereby influencing its fluorescence properties . Furthermore, the performance of this compound in TADF devices can also be affected by the structure of the emission layer in the device .
Biochemical Analysis
Biochemical Properties
4CzTPN is characterized by its excellent redox window, good chemical stability, and broad applicability . It has carbazolyl as an electron donor and dicyanobenzene as an electron acceptor . The nature of these interactions is primarily electrostatic, involving the transfer of electrons from the donor to the acceptor .
Cellular Effects
Given its role as a powerful organophotocatalyst , it is plausible that this compound could influence cell function by affecting cellular redox reactions
Molecular Mechanism
The molecular mechanism of this compound involves its function as a donor-acceptor fluorophore . It can donate electrons to other molecules in a reaction, thereby acting as a catalyst. This electron transfer can lead to changes in gene expression and enzyme activity, although the specifics of these interactions require further study.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an electron donor It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene typically involves the reaction of carbazole with 1,4-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene often involves sublimation techniques to obtain ultra-pure grade chemicals. This method ensures the high purity required for its application in OLEDs .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically involving the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene include:
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)
- 2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN)
- 5H-Benzo[4,5]thieno[3,2-c]carbazole (BTCz)
Uniqueness
What sets 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene apart from its similar compounds is its optimized reverse intersystem crossing rates and high photoluminescence quantum yield. These properties make it highly efficient in TADF-assisted fluorescent devices, resulting in superior performance in OLED applications .
Properties
IUPAC Name |
2,3,5,6-tetra(carbazol-9-yl)benzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)44(34-58)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(43)61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJAUIAADXAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202447 | |
| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416881-53-2 | |
| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416881-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




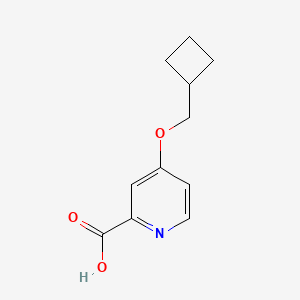
![4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3027784.png)
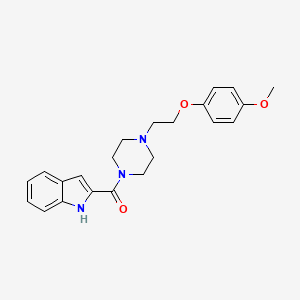

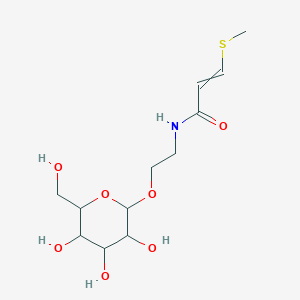
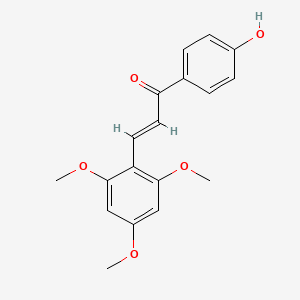
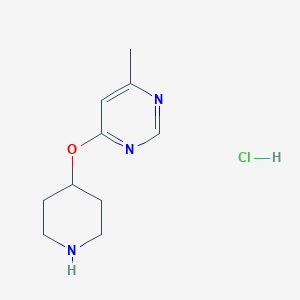

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)
![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)
